molecular formula C25H30N2O6 B10917951 ethyl [3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]acetate

Cat. No.: B10917951
M. Wt: 454.5 g/mol
InChI Key: FCIGGWODTKKCBD-UHFFFAOYSA-N
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Description

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with ethyl and dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE
  • ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-PROPYL-1H-PYRAZOL-1-YL]ACETATE

Uniqueness

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of ethyl and dimethoxyphenyl groups provides distinct steric and electronic properties compared to similar compounds, potentially leading to different interactions and effects in various applications.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazol-1-yl]acetate

InChI

InChI=1S/C25H30N2O6/c1-7-18-24(16-9-11-19(29-3)21(13-16)31-5)26-27(15-23(28)33-8-2)25(18)17-10-12-20(30-4)22(14-17)32-6/h9-14H,7-8,15H2,1-6H3

InChI Key

FCIGGWODTKKCBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC(=O)OCC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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